molecular formula C18H20BrN5O2S B2415563 1-(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 869344-49-0

1-(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2415563
CAS No.: 869344-49-0
M. Wt: 450.36
InChI Key: JEUATZDRESXYGK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains several functional groups, including a bromophenyl group, a thiazolotriazole group, a piperazine group, and a ketone group. Thiazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial Activities

Research on the synthesis of 1,2,4-triazole derivatives has shown that these compounds exhibit antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial efficacy. Some of these compounds demonstrated good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Biological Activities

Another study explored the synthesis of 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, revealing significant immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Additionally, some compounds showed potent inhibition of LPS-stimulated NO generation, along with strong cytotoxicity against various cancer cell lines, suggesting their multipotent biological activities (Abdel‐Aziz et al., 2011).

Anticancer Potential

1,2,4-Triazine derivatives bearing piperazine amide moiety have been investigated for their anticancer activities, particularly against breast cancer cells. Some derivatives showed promising antiproliferative effects compared to cisplatin, a well-known anticancer drug. This highlights the potential of these compounds in cancer treatment research (Yurttaş et al., 2014).

Electrochemical Synthesis

Research on electrochemical synthesis methods for 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone and its derivatives has demonstrated the feasibility of developing new phenylpiperazine derivatives through environmentally friendly and efficient processes. This area of study contributes to the green chemistry field, offering sustainable approaches to synthesizing bioactive compounds (Amani & Nematollahi, 2012).

Future Directions

The future research directions could involve studying the biological activity of this compound, given the promising properties of similar compounds. For instance, triazole-pyrimidine hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents . Therefore, this compound could be studied in similar contexts.

Properties

IUPAC Name

1-[4-[(3-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5O2S/c1-11-20-18-24(21-11)17(26)16(27-18)15(13-4-3-5-14(19)10-13)23-8-6-22(7-9-23)12(2)25/h3-5,10,15,26H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUATZDRESXYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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